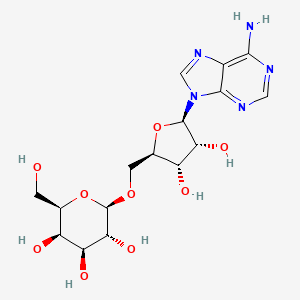
Adenosine-5'-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-b-D-galactopyranoside is a nucleoside derivative where the adenosine molecule is glycosylated with a galactose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-b-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of d-galactose with alcohols of different chain lengths . The process typically includes acetylation, selective deacetylation at the C1 position, conversion to glycosyl trichloroacetimidate, coupling with alcohols, and deprotection .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-b-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by β-D-galactosidase, breaking the glycosidic bond.
Oxidation and Reduction: Potentially involving the sugar moiety, though specific conditions and reagents are less documented.
Common Reagents and Conditions
Hydrolysis: Typically involves enzymes like β-D-galactosidase under mild conditions.
Oxidation and Reduction: Would require specific oxidizing or reducing agents, though detailed conditions are not extensively covered in the literature.
Major Products
Hydrolysis: Produces adenosine and galactose.
Scientific Research Applications
Adenosine-5’-b-D-galactopyranoside has several applications in scientific research:
Biochemistry: Used in studies involving glycosylation and enzyme-substrate interactions.
Molecular Biology: Serves as a substrate for β-D-galactosidase in various assays.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for Adenosine-5’-b-D-galactopyranoside primarily involves its interaction with enzymes like β-D-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing adenosine and galactose . This interaction is crucial for its role in various biochemical assays and research applications.
Comparison with Similar Compounds
Similar Compounds
Methyl β-D-galactopyranoside: Another glycosylated compound with similar applications in biochemical research.
Alkyl β-D-galactopyranosides: Used as surfactants and in drug delivery systems.
Uniqueness
Adenosine-5’-b-D-galactopyranoside is unique due to its nucleoside structure combined with a galactose moiety, making it particularly useful in studies involving nucleoside analogs and glycosylation processes .
Biological Activity
Adenosine-5'-β-D-galactopyranoside (Gal-Ado) is a glycosylated derivative of adenosine that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article delves into the biological activity of Gal-Ado, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
Gal-Ado consists of an adenosine molecule linked to a galactose moiety through a β-glycosidic bond. This modification alters the pharmacokinetic properties of adenosine, potentially enhancing its biological effects while reducing its rapid degradation in biological systems.
Gal-Ado exerts its biological effects primarily through interactions with adenosine receptors (ARs), which are G protein-coupled receptors that mediate various physiological responses. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) play distinct roles in cellular signaling pathways:
- A1 Receptor : Involved in inhibitory neurotransmission and cardioprotection.
- A2A Receptor : Plays a role in vasodilation and modulation of immune responses.
- A2B Receptor : Associated with pro-inflammatory responses and regulation of ion transport.
- A3 Receptor : Involved in anti-inflammatory effects and apoptosis regulation.
Biological Activities
- Anti-inflammatory Effects
- Neuroprotective Properties
- Cardiovascular Effects
- Anticancer Potential
Table 1: Summary of Biological Activities of Gal-Ado
| Activity Type | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine release | |
| Neuroprotection | Activation of survival pathways | |
| Cardiovascular | Heart rate modulation | |
| Anticancer | Induction of apoptosis |
Case Study: Neuroprotective Effects
In a study involving SH-SY5Y neuroblastoma cells, treatment with Gal-Ado resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to the activation of survival pathways mediated by A3 receptors, highlighting its potential for neuroprotective applications .
Case Study: Inflammatory Bowel Disease
In murine models of colitis, administration of Gal-Ado led to a marked reduction in disease severity. The mechanism involved downregulation of A2B receptor expression and subsequent decrease in inflammatory cytokines, suggesting its role as a therapeutic agent for inflammatory bowel diseases .
Properties
Molecular Formula |
C16H23N5O9 |
|---|---|
Molecular Weight |
429.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O9/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(29-15)2-28-16-12(27)10(25)8(23)5(1-22)30-16/h3-6,8-12,15-16,22-27H,1-2H2,(H2,17,18,19)/t5-,6-,8+,9-,10+,11-,12-,15-,16-/m1/s1 |
InChI Key |
DOWHMRCZANZXFA-GXOABFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















